molecular formula C12H20N2O2 B14306573 Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate CAS No. 113310-92-2

Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate

Katalognummer: B14306573
CAS-Nummer: 113310-92-2
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: GZNLLOMQAODTPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate typically involves the reaction of ethyl cyclopent-1-ene-1-carboxylate with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate is unique due to its combination of a pyrrolidine ring and a cyclopentene carboxylate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

113310-92-2

Molekularformel

C12H20N2O2

Molekulargewicht

224.30 g/mol

IUPAC-Name

ethyl 2-(pyrrolidin-1-ylamino)cyclopentene-1-carboxylate

InChI

InChI=1S/C12H20N2O2/c1-2-16-12(15)10-6-5-7-11(10)13-14-8-3-4-9-14/h13H,2-9H2,1H3

InChI-Schlüssel

GZNLLOMQAODTPR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(CCC1)NN2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.